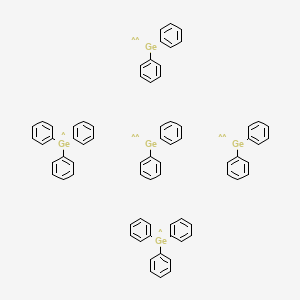
Diphenyl-lambda~2~-germane--triphenylgermyl (3/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) is a unique organogermanium compound. Organogermanium compounds are known for their interesting chemical properties and potential applications in various fields, including materials science and medicinal chemistry. This compound, with its complex structure, offers a range of possibilities for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) typically involves the reaction of diphenylgermane with triphenylgermane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction may require a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives .
科学研究应用
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s potential biological activity is being explored for its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in enhancing immune responses.
作用机制
The mechanism by which Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular proteins and enzymes, influencing signaling pathways and cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and immune responses .
相似化合物的比较
Similar Compounds
Diphenylgermane: A simpler organogermanium compound with similar chemical properties.
Triphenylgermane: Another related compound with three phenyl groups attached to germanium.
Tetraphenylgermane: A compound with four phenyl groups attached to germanium.
Uniqueness
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) is unique due to its specific combination of phenyl groups and germanium atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
109418-10-2 |
|---|---|
分子式 |
C72H60Ge5 |
分子量 |
1288.4 g/mol |
InChI |
InChI=1S/2C18H15Ge.3C12H10Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-15H;3*1-10H |
InChI 键 |
ODGZZXZVNCKGJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



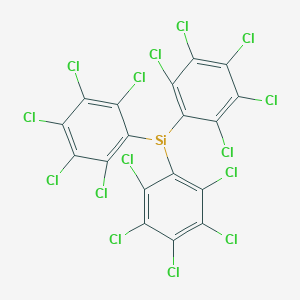
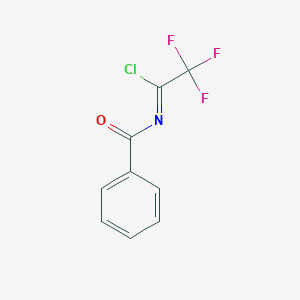
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
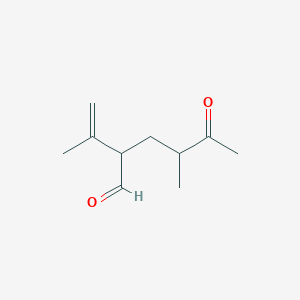
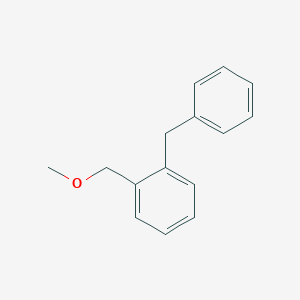
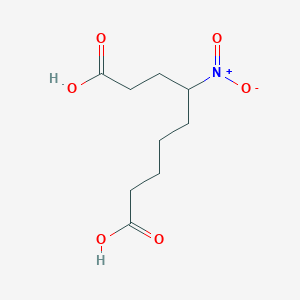
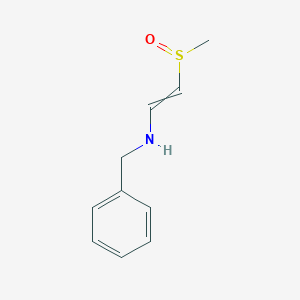


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
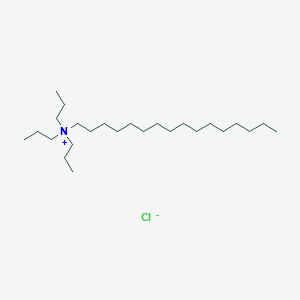
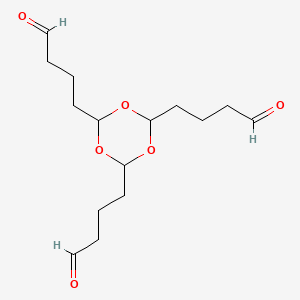
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
